molecular formula C12H8Cl2 B164882 2,5-Dichlorobiphenyl CAS No. 34883-39-1

2,5-Dichlorobiphenyl

Cat. No.: B164882
CAS No.: 34883-39-1
M. Wt: 223.09 g/mol
InChI Key: KKQWHYGECTYFIA-UHFFFAOYSA-N
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Description

2,5-Dichlorobiphenyl is a type of polychlorinated biphenyl, which is a group of synthetic organic compounds with chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their production was banned in the 1970s because of their persistence in the environment and potential health hazards .

Mechanism of Action

Target of Action

The primary target of 2,5-Dichlorobiphenyl is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

The biochemical pathway affected by this compound involves the transformation of hydroxylated derivatives of this compound by the bacterium Burkholderia xenovorans LB400 . This bacterium is capable of transforming three hydroxylated derivatives of this compound when biphenyl is used as the carbon source . The transformation correlates with the expression of genes of the biphenyl pathway . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .

Pharmacokinetics

They are resistant to environmental degradation through photolytic, biological, or chemical processes .

Result of Action

The molecular and cellular effects of this compound’s action include the transformation of hydroxylated derivatives of this compound, leading to the production of the PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA) xenovorans LB400 .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the transformation of hydroxylated derivatives of this compound by B. xenovorans LB400 occurs when biphenyl is used as the carbon source . This suggests that the presence of certain substances in the environment can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2,5-Dichlorobiphenyl interacts with various enzymes, proteins, and other biomolecules. The polychlorinated biphenyl-degrading bacterium, Burkholderia xenovorans LB400, is capable of transforming three hydroxylated derivatives of this compound . This transformation process involves the expression of genes of the biphenyl pathway .

Cellular Effects

The effects of this compound on cells and cellular processes are complex. The compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, the bacterium Burkholderia xenovorans LB400 can transform this compound under certain conditions, indicating that the compound can influence bacterial gene expression and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression. The compound can bind to certain enzymes and proteins, potentially inhibiting or activating them . The transformation of this compound by Burkholderia xenovorans LB400 is associated with the expression of genes of the biphenyl pathway .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For example, the transformation of this compound by Burkholderia xenovorans LB400 can vary depending on the conditions .

Metabolic Pathways

This compound is involved in certain metabolic pathways. The compound can interact with enzymes or cofactors in these pathways . For example, the transformation of this compound by Burkholderia xenovorans LB400 is associated with the biphenyl metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobiphenyl can be synthesized through various methods. One common method involves the reaction of 2,5-dichlorobenzene with phenylmagnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of biphenyl in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products:

Scientific Research Applications

2,5-Dichlorobiphenyl has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.

    Biology: It is used to study the effects of polychlorinated biphenyls on biological systems, including their toxicity and biodegradation.

    Medicine: Research is conducted to understand its potential health effects and mechanisms of toxicity.

    Industry: It is used in the development of materials with specific chemical and physical properties

Comparison with Similar Compounds

  • 2,4,6-Trichlorobiphenyl
  • 4,4’-Dichlorobiphenyl
  • 2,3,4,5-Tetrachlorobiphenyl

Comparison: 2,5-Dichlorobiphenyl is unique due to its specific chlorine substitution pattern, which affects its chemical reactivity and biological activity. Compared to other polychlorinated biphenyls, it has distinct properties that make it useful for specific research applications. For example, its biodegradation pathways and toxicity profiles may differ from those of other chlorinated biphenyls .

Properties

IUPAC Name

1,4-dichloro-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQWHYGECTYFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073480
Record name 2,5-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34883-39-1
Record name 2,5-Dichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34883-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichlorobiphenyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,5-DICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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